molecular formula C10H18ClP B14311445 2,3-Di-tert-butyl-1-chloro-1H-phosphirene CAS No. 118398-72-4

2,3-Di-tert-butyl-1-chloro-1H-phosphirene

Cat. No.: B14311445
CAS No.: 118398-72-4
M. Wt: 204.67 g/mol
InChI Key: VKPUHRYZAQEQQC-UHFFFAOYSA-N
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Description

2,3-Di-tert-butyl-1-chloro-1H-phosphirene is a unique organophosphorus compound characterized by a three-membered ring containing phosphorus. This compound is notable for its steric hindrance due to the presence of two bulky tert-butyl groups, which significantly influence its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-tert-butyl-1-chloro-1H-phosphirene typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the reaction of 2,3-Di-tert-butyl-1H-phosphirene with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Di-tert-butyl-1-chloro-1H-phosphirene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or other higher oxidation state compounds.

    Reduction Reactions: Reduction can lead to the formation of phosphines or other reduced phosphorus species.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of 2,3-Di-tert-butyl-1-alkoxy-1H-phosphirene or 2,3-Di-tert-butyl-1-amino-1H-phosphirene.

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of 2,3-Di-tert-butyl-1H-phosphirene.

Scientific Research Applications

2,3-Di-tert-butyl-1-chloro-1H-phosphirene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other organophosphorus compounds. Its unique structure makes it a subject of study in organophosphorus chemistry.

    Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those involving phosphorus chemistry.

    Industry: Used in the synthesis of specialized chemicals and materials, including catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism by which 2,3-Di-tert-butyl-1-chloro-1H-phosphirene exerts its effects involves the reactivity of the phosphorus center. The bulky tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new phosphorus-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    2,3-Di-tert-butyl-1H-phosphirene: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2,3-Di-tert-butyl-1-bromo-1H-phosphirene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

    2,3-Di-tert-butyl-1-iodo-1H-phosphirene: Contains an iodine atom, making it more reactive in substitution reactions compared to the chloro derivative.

Uniqueness

2,3-Di-tert-butyl-1-chloro-1H-phosphirene is unique due to the combination of steric hindrance from the tert-butyl groups and the reactivity of the chlorine atom. This makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

CAS No.

118398-72-4

Molecular Formula

C10H18ClP

Molecular Weight

204.67 g/mol

IUPAC Name

2,3-ditert-butyl-1-chlorophosphirene

InChI

InChI=1S/C10H18ClP/c1-9(2,3)7-8(12(7)11)10(4,5)6/h1-6H3

InChI Key

VKPUHRYZAQEQQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(P1Cl)C(C)(C)C

Origin of Product

United States

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